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molecular formula C8H10N4O3 B8684869 N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

N'-(3-methyl-5-nitropyridin-2-yl)acetohydrazide

Cat. No. B8684869
M. Wt: 210.19 g/mol
InChI Key: HXTKJUJJTJXIET-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a suspension 2-hydrazinyl-3-methyl-5-nitropyridine (Step 67.1) (33.2 g, 198 mmol) in dioxane (175 mL) was added Ac2O (20.5 mL, 217 mmol) and the reaction was stirred at RT for min. The reaction mixture was poured onto ice-water and stirred for 1 hr at 0° C. The precipitate was collected by filtration, washed with H2O and Et2O, and dried under reduced pressure at 50° C. to afford the title product (41.5 g, 198 mmol, 99.5% yield) as light beige solid. tR: 0.45 min (LC-MS 2); ESI-MS: 211 [M+H]+; ESI-MS: 209 [M−H]− (LC-MS 2).
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
99.5%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-:12])=[O:11])=[CH:5][N:4]=1)[NH2:2].[CH3:13][C:14](OC(C)=O)=[O:15]>O1CCOCC1>[CH3:9][C:8]1[C:3]([NH:1][NH:2][C:14](=[O:15])[CH3:13])=[N:4][CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[CH:7]=1

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
N(N)C1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
20.5 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
175 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
STIRRING
Type
STIRRING
Details
stirred for 1 hr at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O and Et2O
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 198 mmol
AMOUNT: MASS 41.5 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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